molecular formula C16H16N4O3 B2627859 2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole CAS No. 2034408-90-5

2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2627859
CAS No.: 2034408-90-5
M. Wt: 312.329
InChI Key: ZDXMURWINMRCLN-UHFFFAOYSA-N
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Description

2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a triazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps. One common method involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with a suitable pyrrolidine derivative under basic conditions . The resulting intermediate is then subjected to a cyclization reaction with an azide compound to form the triazole ring . The reaction conditions often include the use of solvents such as acetone or dimethylformamide (DMF) and catalysts like copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide or other nucleophiles in polar solvents like DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of a benzofuran ring, a pyrrolidine ring, and a triazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the triazole ring, in particular, enhances its potential as a bioactive molecule with diverse applications.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-22-13-4-2-3-11-9-14(23-15(11)13)16(21)19-8-5-12(10-19)20-17-6-7-18-20/h2-4,6-7,9,12H,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXMURWINMRCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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